molecular formula C13H14N2O2 B1526573 5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1308236-66-9

5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1526573
CAS RN: 1308236-66-9
M. Wt: 230.26 g/mol
InChI Key: WZOJXPDBRDXLHM-UHFFFAOYSA-N
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Description

5-Phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, also known as 5-phenyl-PPCA, is an organic compound with a molecular formula of C10H12N2O2. It is a colorless, crystalline solid that is soluble in water and other polar solvents. It is a widely used reagent in organic synthesis, and has been used in various scientific research applications.

Scientific Research Applications

5-Phenyl-PPCA has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of catalysts. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression, protein synthesis, and enzyme activity.

Mechanism of Action

The mechanism of action of 5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acidA is not yet fully understood. However, it is believed that the compound acts as a proton acceptor, which allows it to interact with other molecules in a variety of ways. For example, it has been shown to interact with proteins and enzymes, and to modulate the activity of certain enzymes.
Biochemical and Physiological Effects
5-Phenyl-PPCA has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and the regulation of gene expression. It has also been shown to have anti-inflammatory and antioxidant properties, and to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

5-Phenyl-PPCA is a relatively stable compound, and is relatively easy to synthesize. It is also relatively non-toxic and has low volatility, which makes it suitable for use in a variety of laboratory experiments. However, it is not as soluble in polar solvents as some other compounds, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acidA are vast, and there are many possible future directions for research. These include further study of its biochemical and physiological effects, its use as a drug delivery system, its use in the synthesis of new materials, and its use in the synthesis of catalysts. Additionally, further research into its mechanism of action could lead to the development of new therapeutic strategies.

properties

IUPAC Name

5-phenyl-1-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(2)15-12(10-6-4-3-5-7-10)11(8-14-15)13(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOJXPDBRDXLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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